N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2S/c1-11-7-13(4-5-14(11)16)24(22,23)20-6-2-3-12-8-17-15-18-10-19-21(15)9-12/h4-5,7-10,20H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJUYDHCQUPXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to interact with their targets by binding selectively to specific sites, leading to changes in the activity of the target proteins .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including the erk signaling pathway .
Result of Action
Related compounds have been reported to inhibit the growth and colony formation of certain cancer cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain reagents .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazolo-pyrimidine moiety linked to a sulfonamide group, which is known for its biological relevance. The molecular formula is , with a molecular weight of approximately 366.42 g/mol. Its specific structural features contribute to its interactions with biological targets.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes:
- AXL Receptor Tyrosine Kinase Inhibition : Triazolo compounds have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapy .
- Anticancer Activity : The compound's structural analogs have demonstrated promising anticancer activities through mechanisms such as cell cycle arrest and apoptosis induction in various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) .
Biological Activity Data
| Activity | Tested Systems | IC50 Values | Mechanism |
|---|---|---|---|
| AXL Inhibition | In vitro assays | Not specified | Receptor inhibition |
| Antiproliferative | MCF-7, SW480, A549 | Varies by analog | Cell cycle arrest and apoptosis |
| MAO-B Inhibition | Enzyme assays | 0.212 µM | Competitive inhibition |
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer properties of triazolo derivatives, several compounds exhibited strong antiproliferative effects against human cancer cell lines. For instance, one compound demonstrated an IC50 value of 23 µM against MCF-7 cells, indicating significant potential for further development .
- Inhibition Studies : Another study focused on the enzyme inhibition properties of related triazolo compounds found that certain derivatives could effectively inhibit MAO-B with an IC50 of 0.212 µM. This suggests that structural modifications can enhance selectivity and potency against specific targets .
Scientific Research Applications
Antimalarial Activity
Recent studies have identified compounds related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide as promising candidates for antimalarial drug development. For instance, a series of [1,2,4]triazolo derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Among these compounds, some demonstrated significant inhibitory effects with IC50 values in the low micromolar range (e.g., 2.24 μM and 4.98 μM) . This suggests that modifications to the triazole structure can enhance antimalarial efficacy.
Antifungal Properties
Another area of application for compounds similar to this compound is in antifungal therapy. Research has shown that triazole derivatives exhibit potent antifungal activity against various strains of Candida, including Candida albicans. In one study, several synthesized compounds showed greater efficacy than fluconazole with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This highlights the potential of these compounds in treating fungal infections, particularly in immunocompromised patients.
Mechanistic Insights and Molecular Modeling
To understand the mechanism of action and optimize the design of new derivatives, molecular docking studies have been employed. These studies help elucidate how these compounds interact with biological targets at the molecular level. For example, docking studies on sulfonamide derivatives against key enzymes involved in malaria and fungal infections have provided insights into their binding affinities and potential modes of action . Such computational approaches are crucial for guiding future synthesis efforts.
Broader Pharmacological Applications
Beyond antimalarial and antifungal activities, compounds with a triazole scaffold have shown promise in various other therapeutic areas:
- Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial activity .
- Anti-inflammatory Effects : Certain triazole-containing compounds have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Summary Table of Applications
| Application | Compound Type | Activity Level |
|---|---|---|
| Antimalarial | [1,2,4]triazolo derivatives | Significant (IC50 ~ 2.24 µM) |
| Antifungal | Triazole-sulfonamide derivatives | High efficacy (MIC ≤ 25 µg/mL) |
| Antibacterial | Triazole derivatives | Effective against E. coli & P. aeruginosa |
| Anti-inflammatory | Triazole-containing compounds | Potentially effective |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (R-SO₂-NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of NaH or K₂CO₃ in DMF/DMSO to form N-alkylated derivatives.
-
Acylation : Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride) in pyridine or THF.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Alkylation | NaH, DMF, 60°C, 24h | 70–85 | Enhanced lipophilicity for kinase inhibition |
| Acylation | AcCl, pyridine, RT | 60–75 | Prodrug synthesis |
Electrophilic Aromatic Substitution on the Triazolo-Pyrimidine Ring
The electron-deficient triazolo-pyrimidine ring participates in electrophilic reactions:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C5 position.
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Halogenation : Chlorination or bromination occurs at C2 using Cl₂/FeCl₃ or Br₂/AlBr₃.
Table 2: Electrophilic Aromatic Substitution Data
| Reaction | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C5 | 55–65 |
| Bromination | Br₂, AlBr₃, DCM | C2 | 50–60 |
Hydrolysis of the Sulfonamide Group
Controlled hydrolysis under acidic or basic conditions cleaves the sulfonamide bond:
-
Acidic Hydrolysis : 6M HCl at reflux yields 4-fluoro-3-methylbenzenesulfonic acid and the triazolo-pyrimidine-propylamine.
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Basic Hydrolysis : NaOH (2M) in EtOH/H₂O produces sulfonate salts.
Key Observations :
-
Hydrolysis rates depend on pH and temperature (optimal at 80–100°C).
-
Stability in physiological pH (7.4) confirms suitability for in vivo applications.
Cross-Coupling Reactions
The triazolo-pyrimidine core facilitates transition-metal-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Introduces amine substituents using Pd₂(dba)₃ and Xantphos .
Table 3: Cross-Coupling Reaction Parameters
| Coupling Type | Catalytic System | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 65–80 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 50–70 |
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces ring-opening reactions, forming quinazoline derivatives.
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.
Biological Interaction-Driven Reactions
In CDK2 inhibition studies, the sulfonamide group forms hydrogen bonds with Lys33 and Asp145 residues, while the triazolo-pyrimidine ring engages in π-π stacking with Phe80. These interactions are critical for its kinase inhibitory activity.
Q & A
Q. What analytical challenges arise when comparing in vitro and in vivo efficacy data?
- Methodology:
- Bioanalytical LC-MS/MS: Quantify plasma concentrations to correlate in vitro IC50 with in vivo exposure .
- Metabolite Profiling: Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) that reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
